2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide” is a derivative of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound is related to its synthesis. The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Activity : A study on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed promising results for specific compounds as alpha-adrenergic blockers with potential applications in managing blood pressure. This research highlights the structural impact on activity, with certain derivatives showing efficacy in reducing blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).
Antiviral Activity : Spirothiazolidinone derivatives, incorporating a similar spirocyclic core, were synthesized and evaluated for their antiviral properties. Among them, certain compounds demonstrated significant activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential of spirocyclic compounds in antiviral therapy (Apaydın et al., 2020).
Antimycobacterial Evaluation : Enantiomerically pure spiroisoxazolidines derived from 1,3-dipolar cycloaddition reactions showed significant in vitro activity against Mycobacterium tuberculosis. This demonstrates the potential of spirocyclic compounds in developing new treatments for tuberculosis (Kumar et al., 2010).
CGPR Receptor Antagonism : MK-3207, a compound structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide, was identified as a potent orally active CGRP receptor antagonist, highlighting the potential of spirocyclic compounds in treating conditions like migraine by targeting the CGRP receptor (Bell et al., 2010).
Synthetic Approaches and Chemical Diversity : The synthesis of diverse spirocyclic compounds, including diazaspiro[4.5]decan derivatives, has been explored for various biological applications. These synthetic strategies enable the production of compounds with specific biological activities, underscoring the versatility of spirocyclic frameworks in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-10-3-1-2-4-11(10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJHKCWBCIMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.